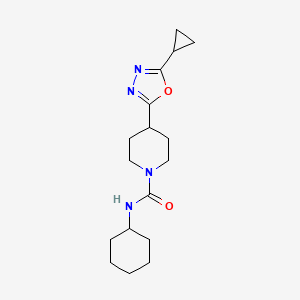
N-cyclohexyl-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C17H26N4O2 and its molecular weight is 318.421. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-cyclohexyl-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide is a compound that has garnered interest due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
This compound (CAS Number: 1170867-13-6) possesses a molecular weight of 318.4 g/mol. The structure incorporates a piperidine ring and an oxadiazole moiety, which are known for their diverse biological activities.
The biological activity of this compound can be attributed to its structural components:
- Oxadiazole Moiety : Compounds containing oxadiazole rings have been associated with various pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities. The oxadiazole ring enhances the compound's ability to interact with biological targets due to its electron-withdrawing properties.
- Piperidine Ring : Piperidine derivatives are frequently explored for their neuroactive properties and their role as enzyme inhibitors. The presence of the piperidine structure in this compound suggests potential interactions with neurotransmitter systems and enzymes.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound:
- HsClpP Agonism : Research indicates that derivatives of oxadiazoles can act as agonists for human caseinolytic protease P (HsClpP), which plays a critical role in mitochondrial homeostasis. For instance, compounds exhibiting HsClpP agonistic activity have shown significant inhibition of hepatocellular carcinoma (HCC) cell proliferation with IC50 values around 3.1 μM .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : Similar compounds have demonstrated moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis. For example, certain oxadiazole derivatives displayed IC50 values ranging from 0.63 µM to 6.28 µM against urease, suggesting potential as urease inhibitors .
Enzyme Inhibition
The piperidine component may contribute to enzyme inhibitory activities:
- Acetylcholinesterase Inhibition : Some derivatives have shown strong inhibitory effects on acetylcholinesterase (AChE), which is crucial for regulating neurotransmitter levels in the nervous system. This suggests potential applications in treating neurodegenerative diseases .
Case Studies and Research Findings
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| Pace et al., 2024 | SL44 (similar derivative) | HsClpP agonist | 1.30 μM |
| Omar et al., 1996 | Various oxadiazoles | Anticancer | Varies |
| Kumar et al., 2009 | Piperidine derivatives | Antitumor | Varies |
| Recent Study | N-cyclohexyl derivative | Urease inhibition | 2.14 µM |
Propriétés
IUPAC Name |
N-cyclohexyl-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O2/c22-17(18-14-4-2-1-3-5-14)21-10-8-13(9-11-21)16-20-19-15(23-16)12-6-7-12/h12-14H,1-11H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMIHSEKLKCNJGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2CCC(CC2)C3=NN=C(O3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














